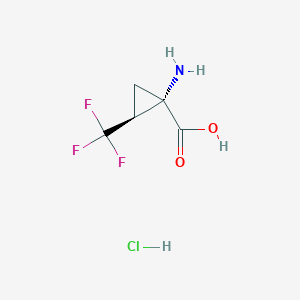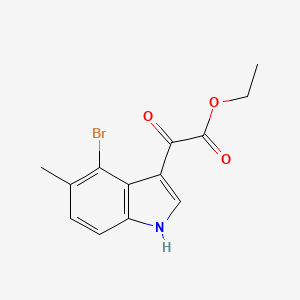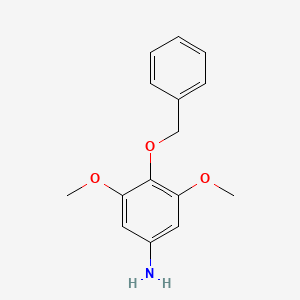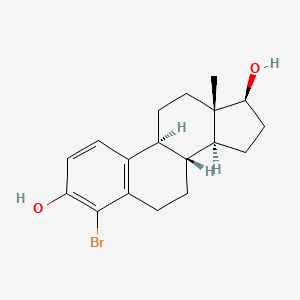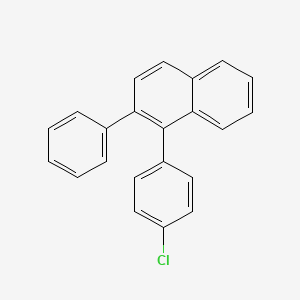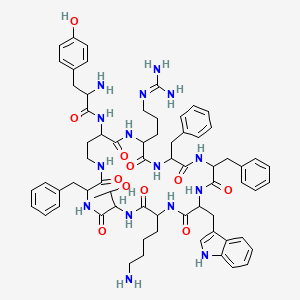
1-(3,5-Dimethoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propanol chain attached to the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of 1-(3,5-Dimethoxyphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst may be employed for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of 1-(3,5-Dimethoxyphenyl)propan-2-one yields this compound.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 1-(3,5-Dimethoxyphenyl)propan-2-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo oxidation and reduction reactions, which can influence various biochemical processes. For example, its oxidation to 1-(3,5-Dimethoxyphenyl)propan-2-one can affect cellular redox states and enzyme activities .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-2-ol: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(3,5-Dimethoxyphenyl)propan-1-ol: Similar structure but with the hydroxyl group at the 1 position.
Uniqueness: 1-(3,5-Dimethoxyphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8,12H,4H2,1-3H3 |
InChI Key |
YABKTQBEXIKHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
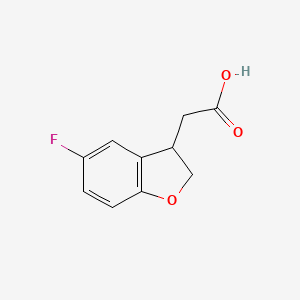

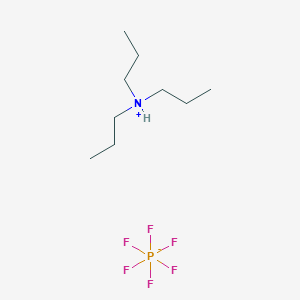
![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
